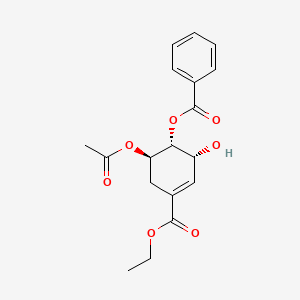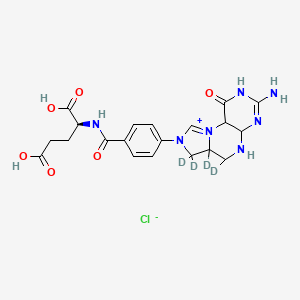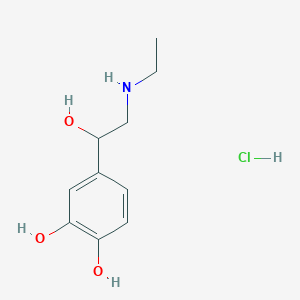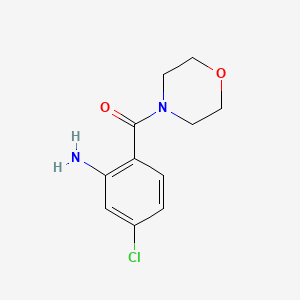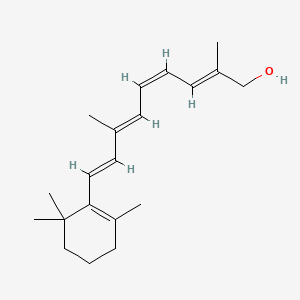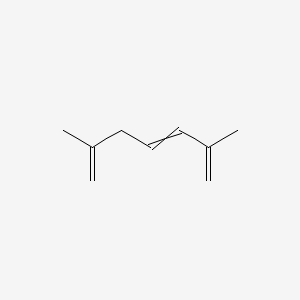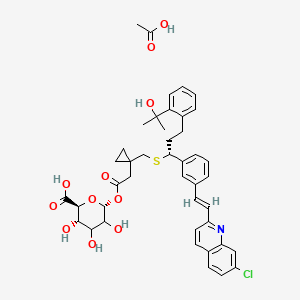
Montelukast Acyl-b-D-glucuronide Acetic Acid Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Montelukast Acyl-\beta-D-glucuronide Acetic Acid Salt is a metabolite of Montelukast, a leukotriene receptor antagonist used primarily in the treatment of asthma and allergic rhinitis. This compound is formed through the conjugation of Montelukast with glucuronic acid, resulting in improved solubility and excretion.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Montelukast Acyl-\beta-D-glucuronide Acetic Acid Salt typically involves the reaction of Montelukast with glucuronic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of Montelukast Acyl-\beta-D-glucuronide Acetic Acid Salt is scaled up using reactors designed to maintain optimal reaction conditions. The process involves the use of large quantities of reagents and continuous monitoring to ensure product quality and yield.
Chemical Reactions Analysis
Types of Reactions: Montelukast Acyl-\beta-D-glucuronide Acetic Acid Salt can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, or substituted derivatives of Montelukast Acyl-\beta-D-glucuronide Acetic Acid Salt, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Montelukast Acyl-\beta-D-glucuronide Acetic Acid Salt has several scientific research applications:
Chemistry: It is used as a biochemical reagent in proteomics research to study protein interactions and modifications.
Biology: The compound is utilized in biological studies to understand the metabolism and pharmacokinetics of Montelukast.
Medicine: Research on Montelukast Acyl-\beta-D-glucuronide Acetic Acid Salt helps in developing improved formulations and delivery methods for Montelukast.
Industry: The compound is used in the pharmaceutical industry for quality control and analytical purposes.
Mechanism of Action
Montelukast Acyl-\beta-D-glucuronide Acetic Acid Salt exerts its effects through the inhibition of leukotriene receptors, which are involved in the inflammatory response. By blocking these receptors, the compound helps reduce inflammation and alleviate symptoms of asthma and allergic rhinitis. The molecular targets include leukotriene receptors, and the pathways involved are those related to the inflammatory response.
Comparison with Similar Compounds
Paracetamol Acyl-\beta-D-glucuronide
Ibuprofen Acyl-\beta-D-glucuronide
Aspirin Acyl-\beta-D-glucuronide
This comprehensive overview provides a detailed understanding of Montelukast Acyl-\beta-D-glucuronide Acetic Acid Salt, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C43H48ClNO11S |
|---|---|
Molecular Weight |
822.4 g/mol |
IUPAC Name |
acetic acid;(2S,3S,6R)-6-[2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C41H44ClNO9S.C2H4O2/c1-40(2,50)30-9-4-3-7-25(30)13-17-32(27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(42)21-31(26)43-29)53-23-41(18-19-41)22-33(44)51-39-36(47)34(45)35(46)37(52-39)38(48)49;1-2(3)4/h3-12,14-16,20-21,32,34-37,39,45-47,50H,13,17-19,22-23H2,1-2H3,(H,48,49);1H3,(H,3,4)/b15-10+;/t32-,34?,35+,36?,37+,39+;/m1./s1 |
InChI Key |
JCHMFUWUBPZAGL-UVTFDLGESA-N |
Isomeric SMILES |
CC(=O)O.CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O[C@@H]6C(C([C@@H]([C@H](O6)C(=O)O)O)O)O)O |
Canonical SMILES |
CC(=O)O.CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


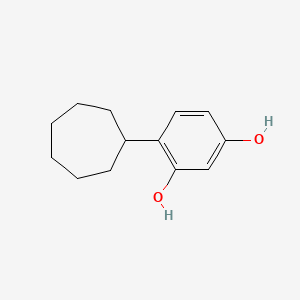
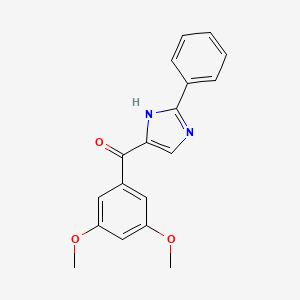
![trisodium;(2R,4S)-2-[(R)-[[2-amino-2-(4-oxidophenyl)acetyl]amino]-carboxylatomethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylate](/img/structure/B15354230.png)
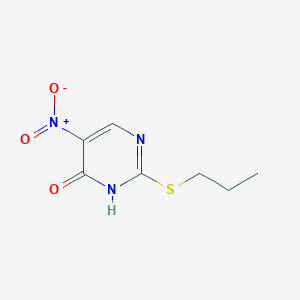
![N-[6-(2,4-dichlorophenoxy)pyridin-3-yl]-3-methoxybenzamide](/img/structure/B15354249.png)
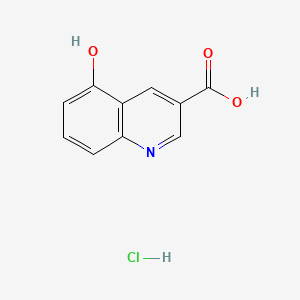
![1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopyrrolidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B15354257.png)
![4-[2-[2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethoxy]ethyl]morpholine](/img/structure/B15354264.png)
